molecular formula C7H16N4 B13802246 Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- CAS No. 5760-73-6

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)-

Cat. No.: B13802246
CAS No.: 5760-73-6
M. Wt: 156.23 g/mol
InChI Key: ORTUYCUWCKNIND-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- (CAS RN: 22584-31-2) is a nitrile derivative with a branched polyamine substituent. Its molecular formula is C₅H₁₁N₃, and its molecular weight is 113.16 g/mol . The structure consists of a propanenitrile backbone (CH₂CH₂CN) functionalized with a triamine chain: two ethylenediamine units linked to the central carbon. Key identifiers include:

  • SMILES: NCCNCCC#N
  • InChIKey: NSQSYCXRUVZPKI-UHFFFAOYSA-N

Synonyms:

  • 3-[(2-Aminoethyl)amino]propanenitrile
  • 4,7-Diazaheptane-1-nitrile
  • N-(2-Cyanoethyl)-1,2-ethanediamine

Applications:
This compound is primarily used as an intermediate in organic synthesis, particularly for preparing dendrimers, surfactants, or chelating agents due to its multiple amine groups .

Properties

CAS No.

5760-73-6

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

3-[2-(2-aminoethylamino)ethylamino]propanenitrile

InChI

InChI=1S/C7H16N4/c8-2-1-4-10-6-7-11-5-3-9/h10-11H,1,3-7,9H2

InChI Key

ORTUYCUWCKNIND-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCN)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Laboratory-Scale Preparation

The predominant laboratory synthesis of 3-[2-(2-aminoethylamino)ethylamino]propanenitrile involves the nucleophilic substitution reaction between 3-chloropropanenitrile and diethylenetriamine. This method exploits the reactivity of the chloropropanenitrile as an electrophile and the multiple nucleophilic amino groups of diethylenetriamine.

  • Reaction Conditions:
    • Solvent: Typically carried out in polar protic solvents such as ethanol or methanol to facilitate solubility and reaction kinetics.
    • Temperature: Maintained between 50°C and 70°C to optimize reaction rate while minimizing side reactions.
    • Stoichiometry: Equimolar or slight excess of diethylenetriamine is used to drive the reaction toward completion.
    • Purification: Post-reaction, purification is achieved through distillation or chromatographic techniques to isolate the target compound with high purity.

This method is straightforward and widely adopted due to the accessibility of starting materials and relatively mild reaction conditions.

Industrial-Scale Production

For industrial synthesis, the process is often adapted to continuous flow reactors to ensure consistent product quality, scalability, and enhanced safety. Key features include:

  • Catalyst Use: While the laboratory method typically proceeds without catalysts, industrial processes may employ heterogeneous catalysts to improve reaction efficiency and selectivity.
  • Optimized Parameters: Temperature, pressure, and reactant feed rates are finely controlled to maximize yield and minimize by-products.
  • Purification: Large-scale crystallization and chromatographic methods are implemented for product isolation, ensuring high purity for downstream applications.

Alternative Catalytic Addition Methods

A patented process (US Patent US5334745A) describes an alternative route to 3-aminopropionitriles, which are structurally related to propanenitrile derivatives, via the addition of ammonia or primary/secondary amines to α,β-unsaturated nitriles over heterogeneous catalysts.

  • Catalytic System: Ion-exchange resins such as Dowex® 50W, Duolite® C-63, or Amberlyst 15 have been explored as catalysts for these addition reactions.
  • Reaction Conditions: Temperatures range from 40°C to 200°C, pressures from 1 to 350 bar, and molar ratios of amine to acrylonitrile vary from 0.9:1 to 100:1.
  • Advantages: This method benefits from heterogeneous catalysis, which facilitates catalyst recovery and reuse, though polymeric catalysts may suffer from thermal instability and activity loss over time.
  • Water as Proton-Transfer Catalyst: Water is sometimes used to facilitate proton transfer, but excessive water can lead to hydrolysis of nitrile products, reducing yields.

While this method is more general for 3-aminopropionitriles, it informs potential alternative synthetic strategies for propanenitrile derivatives with aminoethyl substitutions.

Reaction Mechanisms and Chemical Transformations

The preparation reaction between 3-chloropropanenitrile and diethylenetriamine proceeds via a nucleophilic substitution (S_N2) mechanism, where the nucleophilic amino group attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the C–N bond.

  • The multiple amino groups in diethylenetriamine allow for selective mono-substitution under controlled conditions.
  • The nitrile group remains intact during this substitution, preserving the functional group for further chemical transformations.

Subsequent chemical reactions involving this compound include:

Reaction Type Reagents/Conditions Products Formed
Oxidation Potassium permanganate (KMnO4), Chromium trioxide (CrO3) Amides, Carboxylic acids
Reduction Lithium aluminum hydride (LiAlH4), H2 with catalyst Primary amines
Nucleophilic Substitution Alkyl halides, Acyl chlorides Substituted amines and amides

These transformations highlight the versatility of the compound as a synthetic intermediate.

Data Table: Physical and Chemical Properties

Property Value
CAS Number 5760-73-6
Molecular Formula C7H16N4
Molecular Weight 156.23 g/mol
IUPAC Name 3-[2-(2-aminoethylamino)ethylamino]propanenitrile
Melting Point Not available
Boiling Point Approx. 274.4°C at 760 mmHg (similar nitrile derivatives)
Density ~0.967 g/cm³ (related compounds)
Flash Point ~119.7°C
Solubility Soluble in polar solvents like ethanol, methanol
InChI Key ORTUYCUWCKNIND-UHFFFAOYSA-N

These properties are consistent with the compound’s structure, featuring polar amino and nitrile groups that influence its solubility and reactivity.

Research Discoveries and Applications

  • Synthetic Building Block: The compound serves as a key intermediate in the synthesis of complex organic molecules due to its multiple reactive amino groups and nitrile functionality.
  • Biological Ligand: Its ability to form hydrogen bonds and electrostatic interactions makes it a candidate for ligand development in biochemical assays and drug design.
  • Industrial Use: Utilized in the production of specialty chemicals, polymers, and materials requiring multifunctional amine and nitrile groups.
  • Mechanistic Insights: Research indicates the compound’s amino groups facilitate binding to biological macromolecules, while the nitrile group can undergo nucleophilic addition, modifying target molecule structures.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Applications Uniqueness
3-[2-(2-aminoethylamino)ethylamino]propanenitrile Nitrile + diethylenetriamine moiety Organic synthesis, ligand design Multifunctional amine and nitrile groups
3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane Trimethoxysilane group instead of nitrile Surface modification, material science Silane chemistry for surface attachment
Diethylenetriamine Simpler amine without nitrile group Chelating agent, polymer synthesis Lacks nitrile functionality

The presence of both nitrile and multiple amino groups in propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- imparts distinct chemical reactivity and broad application potential.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-aminoethylamino)ethylamino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3-[2-(2-aminoethylamino)ethylamino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-aminoethylamino)ethylamino]propanenitrile involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, modifying the structure and function of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
Target Compound (22584-31-2) C₅H₁₁N₃ 113.16 Triamine chain (ethylenediamine derivatives) Chelating agents, dendrimer synthesis
3-(Diethylamino)propanenitrile (5351-04-2) C₇H₁₄N₂ 126.20 Diethylamino group Solvent, intermediate in pharmaceuticals
3-[(3-Morpholinopropyl)amino]propanenitrile (N/A) ~C₁₀H₁₈N₃O ~196.27 Morpholine ring, propylamino chain Likely used in corrosion inhibitors
Disperse Orange 30 (5261-31-4) C₁₉H₁₇Cl₂N₅O₄ 473.28 Azo group, acetyloxyethyl, nitro groups Textile dye (orange colorant)
C10-18 Fatty Acid Reaction Product (98903-83-4) N/A N/A C10-18 fatty acid + triamine nitrile Surfactant, emulsifier
Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- (52547-25-8) C₁₈H₁₉N₅O₂ 337.38 Azo group, nitrophenyl, ethylamino Disperse dye (e.g., Disperse Red 73)

Key Comparisons

Disperse Orange 30 and 52547-25-8 contain azo groups, making them photochemically active dyes, unlike the non-chromophoric target compound .

Molecular Weight and Applications

  • Low-molecular-weight compounds (e.g., 22584-31-2, 5351-04-2) are preferred in synthetic intermediates, while heavier derivatives (e.g., Disperse Orange 30) serve as dyes .
  • C10-18 fatty acid reaction products exhibit amphiphilic properties, enabling use in surfactants, unlike the hydrophilic target compound .

Physicochemical Properties

  • Solubility : The target compound’s polar triamine chain confers high water solubility, whereas morpholine-containing derivatives (e.g., ) are more lipophilic.
  • Thermal Stability : Azo dyes (e.g., 52547-25-8) decompose at high temperatures (~200°C), while nitriles with alkylamine chains (e.g., 22584-31-2) are stable up to 300°C .

Research Findings and Industrial Relevance

  • Target Compound : Used in synthesizing hyperbranched polymers for drug delivery systems .
  • Disperse Orange 30 : Market demand driven by textile industries, though alternatives are sought due to environmental concerns .
  • C10-18 Fatty Acid Derivatives : Emerging in biodegradable surfactant formulations .

Biological Activity

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)-, also known by its CAS number 5760-73-6, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrile group attached to a propyl chain with an amino group that can participate in various chemical interactions. Its molecular formula is C7H16N4, with a molecular weight of 156.23 g/mol. The presence of multiple amino groups allows for hydrogen bonding and electrostatic interactions with biological molecules, which is crucial for its biological activity.

PropertyValue
CAS Number 5760-73-6
Molecular Formula C7H16N4
Molecular Weight 156.23 g/mol
IUPAC Name 3-[2-(2-aminoethylamino)ethylamino]propanenitrile
InChI Key ORTUYCUWCKNIND-UHFFFAOYSA-N

The biological activity of propanenitrile is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The amino groups in the structure can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.
  • Electrostatic Interactions : These interactions enhance the compound's affinity for certain biological targets.
  • Nucleophilic Addition Reactions : The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules.

Biological Applications

Research has indicated several potential applications for propanenitrile in biological systems:

  • Ligand in Biochemical Assays : Its structural features make it a candidate for use as a ligand in various biochemical assays.
  • Therapeutic Properties : Preliminary studies suggest that it may have therapeutic potential as an intermediate in drug synthesis.
  • Specialty Chemicals Production : The compound is also explored for its utility in producing specialty chemicals due to its reactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of propanenitrile:

  • A study demonstrated that compounds with similar structural features exhibited significant anti-cancer properties by modulating signaling pathways associated with cell proliferation and apoptosis .
  • Another research highlighted the compound's potential role as a precursor for synthesizing biologically active derivatives that could be used in treating various diseases.

Comparative Analysis with Similar Compounds

Propanenitrile shares structural similarities with other nitrile compounds but stands out due to its unique arrangement of amino groups. This table summarizes comparisons with related compounds:

Compound NameCAS NumberStructural FeaturesUnique Properties
Propanenitrile, 3-(diethylamino)-41832-86-4Contains diethylamine instead of amino groupsDifferent biological activity due to steric effects
Propanenitrile, 3-(aminopropyl)-25609-52-3Features an aminopropyl groupVarying reactivity patterns due to longer alkyl chain
Propiononitrile derivativesVariesVarying alkyl chains attached to nitrilesDifferences in solubility and reactivity

Q & A

Basic: What are the established synthetic methodologies for 3-((2-((2-aminoethyl)amino)ethyl)amino)propanenitrile, and what are the critical parameters for optimizing yield and purity?

Answer:
The synthesis typically involves stepwise nucleophilic substitution reactions. For example, acrylonitrile can react with excess ethylenediamine under controlled pH (8–10) and low temperature (0–5°C) to minimize over-alkylation. Purification via column chromatography (silica gel, methanol/chloroform gradient) or acid-base extraction (utilizing the amine’s solubility in HCl) improves purity. Critical parameters include stoichiometric control, reaction time (monitored by TLC, Rf ~0.3 in methanol/chloroform), and inert atmosphere to prevent oxidation. Structural confirmation is achieved via ¹H NMR (δ 2.5–3.5 ppm for amine protons) and ESI-MS for molecular ion detection .

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies amine (-NH₂, δ 1.5–3.5 ppm) and nitrile (-C≡N, ~120 ppm in ¹³C NMR) groups.
  • IR Spectroscopy : Confirms nitrile stretch (~2240 cm⁻¹) and N-H bends (~1600 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 172).
  • HPLC : C18 column with UV detection at 210 nm ensures purity (>95%).
  • Elemental Analysis : Verifies C, H, N composition .

Advanced: How can researchers address discrepancies in coordination chemistry data when this compound interacts with transition metals?

Answer:
Discrepancies may arise from varying metal-ligand ratios or solvent effects. To resolve:

  • Use X-ray crystallography to determine binding modes (e.g., monodentate vs. bridging).
  • Perform potentiometric titrations under inert conditions (N₂ atmosphere) to measure stability constants (log K).
  • Apply DFT calculations (B3LYP/6-31G*) to model electronic interactions and predict geometries.
  • Reproduce experiments with standardized metal salts (e.g., CuCl₂ vs. Cu(NO₃)₂) and pH buffers .

Advanced: What strategies resolve contradictory bioactivity results in derivatives of this compound?

Answer:

  • Standardize assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
  • Validate via orthogonal methods : Compare fluorescence-based viability assays with ATP luminescence.
  • Monitor compound stability : Employ HPLC to check degradation in cell culture media.
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., ’s fatty acid derivatives) to isolate bioactive motifs .

Advanced: How can computational modeling predict nitrile reactivity under varying conditions?

Answer:

  • Quantum mechanical simulations (Gaussian, B3LYP/6-311+G(d,p)) model transition states for nucleophilic additions (e.g., hydrolysis to amides).
  • Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous vs. organic environments.
  • Kinetic validation : Compare computational activation energies with experimental rate constants (derived from UV-Vis monitoring of nitrile consumption) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-alkylation : Forms tertiary amines. Mitigate by using excess acrylonitrile and low temperatures.
  • Oxidation : Avoided via inert (N₂/Ar) atmospheres.
  • Byproduct removal : Acid-base extraction (amine solubility in 1M HCl) or silica gel chromatography.
  • Monitoring : TLC (hexane:ethyl acetate, 1:1) and LC-MS for byproduct identification .

Categorization:

  • Basic : FAQs 1, 2, 6 (synthesis, characterization, troubleshooting).
  • Advanced : FAQs 3, 4, 5 (coordination studies, bioactivity validation, computational modeling).

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